molecular formula C7H8ClNS B6148932 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole CAS No. 1468426-47-2

5-(chloromethyl)-2-cyclopropyl-1,3-thiazole

Cat. No. B6148932
CAS RN: 1468426-47-2
M. Wt: 173.7
InChI Key:
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Description

5-(Chloromethyl)-2-cyclopropyl-1,3-thiazole (5-CMCT) is an organic compound belonging to the thiazole class of heterocycles. It is a cyclic molecule composed of five carbon atoms, one nitrogen atom, one sulfur atom, and one chlorine atom. 5-CMCT has a variety of scientific applications, including in the synthesis and characterization of other compounds, as an antioxidant, and as a therapeutic agent.

Scientific Research Applications

5-(chloromethyl)-2-cyclopropyl-1,3-thiazole has been used in a variety of scientific research applications. For example, it has been used in the synthesis and characterization of other compounds, such as 5-chloromethyl-2-cyclopropyl-1,3-thiazolidine-4-one. 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole has also been used as an antioxidant, and as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
5-(chloromethyl)-2-cyclopropyl-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain pro-inflammatory cytokines. Additionally, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole has been shown to reduce the levels of certain lipids, such as cholesterol and triglycerides, as well as to improve glucose tolerance.

Advantages and Limitations for Lab Experiments

The use of 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short shelf-life and is sensitive to oxidation.

Future Directions

There are a variety of potential future directions for research on 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of cancer and diabetes. Finally, further research is needed to explore its potential applications in the synthesis and characterization of other compounds.

Synthesis Methods

5-(chloromethyl)-2-cyclopropyl-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 2-chloropropyl-1,3-thiazole with ethyl chloroacetate in the presence of a base. The reaction is typically carried out in an organic solvent, such as toluene, at a temperature of 80-90°C. The reaction yields 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole as a white solid. Alternatively, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole can also be synthesized by the reaction of ethyl chloroacetate with a mixture of 2-chloropropyl-1,3-thiazole and sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-cyclopropyl-1,3-thiazole", "Chloromethyl chloroformate", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-cyclopropyl-1,3-thiazole is reacted with chloromethyl chloroformate in the presence of triethylamine and methanol to form 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole-4-carbonyl chloride.", "Step 2: The resulting intermediate is then treated with diethyl ether and a solution of sodium bicarbonate to form the corresponding acid chloride.", "Step 3: The acid chloride is then treated with sodium chloride and water to form the final product, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole." ] }

CAS RN

1468426-47-2

Product Name

5-(chloromethyl)-2-cyclopropyl-1,3-thiazole

Molecular Formula

C7H8ClNS

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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